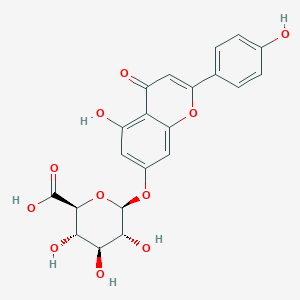

Apigenin 7-O-glucuronide

Description

Apigenin 7-glucuronide has been reported in Acanthus ilicifolius, Acanthus ebracteatus, and other organisms with data available.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFOLLJCGUCDQP-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183893 | |

| Record name | Apigenin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29741-09-1 | |

| Record name | Apigenin 7-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29741-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigenin 7-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029741091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigenin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29741-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APIGENIN 7-O-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ5KB3CH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Biosynthesis of Apigenin 7-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavone, has garnered significant attention in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. However, its poor water solubility and bioavailability present challenges for its development as a therapeutic agent. Glucuronidation, a major phase II metabolic process, is the primary route for the metabolism of apigenin in vivo, leading to the formation of more polar and readily excretable glucuronide conjugates. Apigenin 7-O-glucuronide is one of the main metabolites. Understanding the synthesis and biosynthesis of this specific glucuronide is crucial for researchers in drug metabolism, pharmacokinetics, and natural product chemistry. This technical guide provides an in-depth overview of the chemical and enzymatic synthesis of this compound, its natural biosynthetic pathway in plants, and the signaling pathways that regulate its formation.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants begins with the general phenylpropanoid pathway, which produces the flavonoid backbone, followed by a specific glucuronidation step.

The journey from the amino acid L-phenylalanine to apigenin involves a series of enzymatic reactions. L-phenylalanine is first converted to cinnamic acid, which is then hydroxylated to p-coumaric acid. Subsequently, p-coumaroyl-CoA is formed, which serves as a key precursor for the flavonoid pathway[1][2][3]. Chalcone synthase then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. This is followed by isomerization to naringenin by chalcone isomerase[3]. Finally, flavone synthase acts on naringenin to yield apigenin[3].

Once apigenin is synthesized, the final step in the formation of this compound is the attachment of a glucuronic acid moiety to the 7-hydroxyl group of the apigenin molecule. This reaction is catalyzed by a specific UDP-glucuronosyltransferase (UGT), which utilizes UDP-glucuronic acid (UDPGA) as the sugar donor. In humans, the UGT1A1 and UGT1A9 isoforms have been identified as the primary enzymes responsible for the glucuronidation of apigenin at the 7-position[4]. While the specific plant UGTs may differ, the general mechanism is conserved.

Signaling Pathways Regulating Flavonoid Biosynthesis

The biosynthesis of flavonoids, including apigenin, is a tightly regulated process influenced by various environmental and developmental cues. Light, particularly UV-B radiation, is a potent inducer of flavonoid biosynthesis[1][5]. The UVR8 photoreceptor perceives UV-B, leading to a signaling cascade that ultimately activates the expression of key flavonoid biosynthesis genes through transcription factors like HY5[5]. Other signaling molecules, including plant hormones such as auxins, cytokinins, and jasmonates, also play a role in modulating the expression of genes involved in the phenylpropanoid and flavonoid pathways. The transcriptional regulation is complex, often involving a combination of R2R3-MYB, bHLH, and WD40 proteins that form activation complexes on the promoters of target genes[1].

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves a multi-step process that requires the protection of reactive hydroxyl groups, followed by glycosylation and subsequent deprotection. The Koenigs-Knorr reaction is a classical and widely used method for this purpose[6][7][8].

A general workflow for the chemical synthesis is as follows:

-

Protection of Apigenin: The hydroxyl groups at the 5 and 4'-positions of apigenin are more reactive than the 7-hydroxyl group. Therefore, these need to be selectively protected to ensure that glycosylation occurs at the desired position. This is often achieved using protecting groups like benzyl or silyl ethers.

-

Glycosylation (Koenigs-Knorr Reaction): The protected apigenin is then reacted with a protected glucuronic acid donor, typically a glucuronyl halide such as acetobromo-α-D-glucuronic acid methyl ester. The reaction is promoted by a heavy metal salt, such as silver carbonate or silver oxide, which acts as a halide acceptor[6][7].

-

Deprotection: Finally, all protecting groups from both the flavonoid and the glucuronic acid moiety are removed to yield the final product, this compound. This is usually accomplished through catalytic hydrogenation (for benzyl groups) or treatment with acid or fluoride ions (for silyl groups), followed by saponification of the methyl ester on the glucuronic acid.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a more regioselective and environmentally friendly alternative to chemical synthesis. This approach utilizes isolated UDP-glucuronosyltransferases (UGTs) or whole-cell systems engineered to express the desired UGTs.

The key components for the enzymatic synthesis are:

-

Apigenin: The acceptor substrate.

-

UDP-glucuronic acid (UDPGA): The sugar donor.

-

UDP-glucuronosyltransferase (UGT): The biocatalyst. As mentioned, UGT1A1 and UGT1A9 are particularly effective for the 7-position of apigenin[4].

-

Buffer system: To maintain optimal pH and provide necessary cofactors like MgCl2.

The reaction involves the incubation of these components, followed by purification of the product. Whole-cell biotransformation using microorganisms engineered to overexpress both the UGT and the enzymes for UDPGA regeneration can be a cost-effective strategy for larger-scale production.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and analysis of apigenin glucuronides.

Table 1: Chemical Synthesis Yields for Flavonoid Glycosylation

| Reaction Type | Flavonoid | Glycosyl Donor | Promoter/Conditions | Yield | Reference |

| Koenigs-Knorr | Naringenin | Acetobromo-α-D-glucose | Ag2CO3 | 80% (monoglucoside) | [9] |

| Koenigs-Knorr | Quercetin (protected) | Acetobromo-α-D-glucuronic acid methyl ester | Ag2O, Pyridine | 52% (glucuronide) | [6] |

| Ammonolysis | Apigenin-7-O-tetraacetyl-β-D-glucoside | 30% aq NH3·H2O in CH3OH | Room Temperature | 72% | [10] |

Table 2: Kinetic Parameters for UGT-mediated Glucuronidation of Flavonoids

| UGT Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | CLint (Vmax/Km) (µL/min/mg) | Reference |

| UGT1A1 | Tectorigenin | 32.79 ± 4.79 | 5.87 ± 0.25 | 180 | [3] |

| UGT1A9 | Tectorigenin | 16.86 ± 2.96 | 6.09 ± 0.27 | 360 | [3] |

| UGT1A1 | 3-hydroxyflavone | - | - | - | [11] |

| UGT1A1 | 7-hydroxyflavone | - | - | - | [11] |

| UGT1A1 | 4'-hydroxyflavone | - | - | - | [11] |

Table 3: HPLC Analysis Parameters for this compound

| Parameter | Value | Reference |

| Column | C18 | [12] |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient) | [13] |

| Detection Wavelength | 335 nm | [14] |

| Limit of Detection (LOD) | 0.288 µg/mL | [12] |

| Limit of Quantification (LOQ) | 0.873 µg/mL | [12] |

Experimental Protocols

Chemical Synthesis of this compound via Koenigs-Knorr Reaction (Generalized Protocol)

This protocol is a generalized procedure based on the principles of the Koenigs-Knorr reaction for flavonoid glucuronidation. Specific amounts and reaction times may require optimization.

Materials:

-

Apigenin

-

Benzyl bromide

-

Potassium carbonate

-

Acetone

-

Acetobromo-α-D-glucuronic acid methyl ester

-

Silver (I) oxide or Silver carbonate

-

Pyridine

-

Dichloromethane (DCM)

-

Methanol

-

Palladium on carbon (10%)

-

Sodium methoxide

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Protection of Apigenin:

-

Dissolve apigenin in anhydrous acetone.

-

Add potassium carbonate and benzyl bromide.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture and evaporate the solvent.

-

Purify the resulting 5,4'-di-O-benzyl-apigenin by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

-

Glycosylation:

-

Dissolve the protected apigenin in anhydrous DCM and pyridine.

-

Add silver (I) oxide and acetobromo-α-D-glucuronic acid methyl ester.

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the mixture through Celite and wash with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

-

Deprotection:

-

Dissolve the protected glycoside in a mixture of methanol and ethyl acetate.

-

Add 10% palladium on carbon.

-

Stir the mixture under a hydrogen atmosphere until debenzylation is complete (monitored by TLC).

-

Filter the catalyst and evaporate the solvent.

-

Dissolve the residue in anhydrous methanol and add a catalytic amount of sodium methoxide.

-

Stir at room temperature until the deacetylation and ester hydrolysis are complete.

-

Neutralize the reaction with an acidic resin, filter, and evaporate the solvent.

-

Purify the final product, this compound, by preparative HPLC.

-

Enzymatic Synthesis of this compound using Recombinant UGT1A1

Materials:

-

Apigenin

-

UDP-glucuronic acid (UDPGA)

-

Recombinant human UGT1A1 (commercially available)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Alamethicin

-

Methanol

-

Acetonitrile

-

Formic acid

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.4)

-

10 mM MgCl2

-

50 µg/mL alamethicin (to activate the enzyme)

-

Recombinant UGT1A1 (concentration to be optimized, e.g., 0.1-0.5 mg/mL)

-

Apigenin (e.g., 10-100 µM, dissolved in a small amount of DMSO)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding UDPGA (e.g., 1-5 mM).

-

Incubate at 37°C for a specified time (e.g., 30-120 minutes).

-

-

Termination and Analysis:

-

Terminate the reaction by adding an equal volume of cold methanol or acetonitrile containing 0.1% formic acid.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant by HPLC-UV or LC-MS to quantify the formation of this compound.

-

Extraction and Purification of this compound from Plant Material (e.g., Agrimonia pilosa)

Materials:

-

Dried plant material

-

Aqueous ethanol (e.g., 70-80%)

-

Dichloromethane

-

Methanol

-

Acetonitrile

-

Formic acid

-

Water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Preparative HPLC system

Procedure:

-

Extraction:

-

Grind the dried plant material to a fine powder.

-

Extract the powder with aqueous ethanol using ultrasonication or maceration.

-

Filter the extract and concentrate it under reduced pressure.

-

-

Liquid-Liquid Extraction (for purification from a complex matrix like a cream):

-

Disperse the extract or formulation in water.

-

Perform liquid-liquid extraction with dichloromethane to remove non-polar compounds.

-

Collect the aqueous phase containing the more polar glucuronide.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the flavonoids with methanol.

-

Evaporate the methanol to dryness.

-

-

Preparative HPLC Purification:

-

Dissolve the enriched extract in a suitable solvent (e.g., methanol/water).

-

Purify this compound using a preparative HPLC system with a C18 column and a water/acetonitrile gradient containing a small amount of formic acid.

-

Collect the fraction corresponding to the peak of this compound.

-

Lyophilize the collected fraction to obtain the purified compound.

-

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and biosynthesis of this compound. The biosynthetic pathway in plants is well-established, originating from the phenylpropanoid pathway and culminating in a specific glucuronidation step. The regulation of this pathway is complex, involving intricate signaling networks. For laboratory and industrial production, both chemical and enzymatic synthesis methods are available. While chemical synthesis via the Koenigs-Knorr reaction is a traditional approach, enzymatic synthesis offers a more sustainable and regioselective alternative. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals working on the development and characterization of apigenin and its metabolites for potential therapeutic applications. Further research into optimizing synthesis yields and exploring the full range of biological activities of this compound is warranted.

References

- 1. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 8. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Apigenin 7-glucoside synthesis - chemicalbook [chemicalbook.com]

- 11. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. caymanchem.com [caymanchem.com]

Apigenin 7-O-glucuronide: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-glucuronide, a significant flavonoid glycoside, has garnered considerable attention within the scientific community for its potential therapeutic properties. This document provides an in-depth technical overview of its natural sources, quantitative occurrence, and the methodologies employed for its extraction, isolation, and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence

This compound is distributed across a variety of plant species. Its presence has been identified in several families, including Asteraceae, Lamiaceae, and Rosaceae. The concentration of this compound can vary significantly depending on the plant species, the part of the plant utilized, and geographical and environmental factors.

Quantitative Data on this compound in Various Plant Sources

The following table summarizes the quantitative data available for the occurrence of this compound and related apigenin glycosides in several plant species.

| Plant Species | Family | Plant Part | Compound | Concentration | Reference(s) |

| Chrysanthemum morifolium | Asteraceae | Flowers | Apigenin-7-O-glucoside | Up to 16.04 mg/g | |

| Cynara scolymus (Globe Artichoke) | Asteraceae | Heads | This compound | Major apigenin conjugate; total apigenin avg. 4.48 mg/100g FW | [1] |

| Agrimonia pilosa | Rosaceae | Aerial parts | This compound | ~0.0013% in a cream with 0.1% aqueous ethanol extract | [1][2][3] |

| Scutellaria baicalensis | Lamiaceae | Leaves | Apigenin 7-glucuronide | ~1.5 mg/g DW | |

| Scutellaria barbata | Lamiaceae | Leaves | Apigenin 7-glucuronide | ~0.5 mg/g DW | |

| Scutellaria wrightii | Lamiaceae | Leaves | Apigenin 7-glucuronide | ~2.0 mg/g DW | |

| Scutellaria altissima | Lamiaceae | Leaves | Apigenin 7-glucuronide | ~0.8 mg/g DW | |

| Scutellaria parvula | Lamiaceae | Leaves | Apigenin 7-glucuronide | ~1.2 mg/g DW | |

| Scutellaria racemosa | Lamiaceae | Leaves | Apigenin 7-glucuronide | ~0.3 mg/g DW | |

| Scutellaria tournefortii | Lamiaceae | Leaves | Apigenin 7-glucuronide | ~0.6 mg/g DW | |

| Antirrhinum majus | Plantaginaceae | - | This compound | Presence confirmed | |

| Phlomis tuberosa | Lamiaceae | - | This compound | Presence confirmed | |

| Ruellia tuberosa | Acanthaceae | - | This compound | Presence confirmed | |

| Juglans sigillata | Juglandaceae | Fruit husks | Apigenin-7-O-β-D-glucuronide | Presence confirmed | |

| Ixeris sonchifolia | Asteraceae | - | This compound | Presence confirmed | |

| Acanthus ilicifolius | Acanthaceae | - | Apigenin 7-glucuronide | Presence confirmed | |

| Acanthus ebracteatus | Acanthaceae | - | Apigenin 7-glucuronide | Presence confirmed | |

| Manilkara zapota | Sapotaceae | Leaves | Apigenin-7-O-β-D-glucuronide methyl ester | Presence confirmed | [4] |

| Salvia officinalis | Lamiaceae | - | This compound | Presence confirmed |

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices typically involve a series of chromatographic and spectroscopic techniques.

General Extraction and Isolation Protocol

-

Sample Preparation: The plant material (e.g., leaves, flowers) is harvested, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a suitable solvent. Methanol or ethanol are commonly used for their ability to dissolve flavonoids. The extraction can be performed at room temperature with agitation or using techniques like sonication or Soxhlet extraction to improve efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between water and immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). Flavonoid glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Purification: The enriched fraction is further purified using column chromatography.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

-

Sephadex LH-20 Column Chromatography: This is a common method for separating flavonoids. The column is typically eluted with methanol.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column. A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile is used as the mobile phase. Fractions containing the pure compound are collected.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly employed.

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or methanol. The gradient program is optimized to achieve good separation of the analyte from other components in the extract.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The UV detector is set to a wavelength where this compound shows maximum absorbance, which is typically around 335 nm.

-

Quantification: A calibration curve is constructed by injecting known concentrations of a pure this compound standard. The concentration of the analyte in the plant extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the apigenin aglycone. The final step involves the attachment of a glucuronic acid moiety, a reaction catalyzed by a specific UDP-glucuronosyltransferase (UGT).[5]

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for Isolation and Quantification

The following diagram illustrates a typical workflow for the isolation and quantification of this compound from a plant source.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction | Semantic Scholar [semanticscholar.org]

- 4. impactfactor.org [impactfactor.org]

- 5. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Apigenin 7-O-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-glucuronide (A7G) is a prominent flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is a naturally occurring glucuronide conjugate of apigenin and is recognized as one of its major active metabolites in vivo.[1] Found in sources such as the fruit husks of Juglans sigillata, A7G exhibits a range of pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibiting properties.[2][3][4] Its potential as a therapeutic agent is underscored by its action on critical cellular signaling pathways implicated in numerous disease states. This document provides a comprehensive technical overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanisms of Action

The therapeutic potential of this compound stems from its ability to modulate multiple cellular targets and signaling cascades. Its primary mechanisms revolve around the attenuation of inflammatory responses, the direct inhibition of key enzymes, and the induction of cell death in cancerous cells.

Anti-Inflammatory Activity

A significant aspect of A7G's mechanism of action is its potent anti-inflammatory effect, primarily demonstrated in lipopolysaccharide (LPS)-stimulated macrophages.[2][5] LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response by activating signaling pathways that lead to the production of pro-inflammatory mediators. A7G intervenes at crucial points in this cascade.

Inhibition of MAPK and AP-1 Signaling: The primary anti-inflammatory mechanism of A7G involves the inactivation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[5] In RAW 264.7 macrophages stimulated with LPS, A7G has been shown to inhibit the phosphorylation of both p38 MAPK and Extracellular signal-Regulated Kinase (ERK). This inhibition prevents the subsequent translocation of the transcription factor subunit c-Jun into the nucleus, thereby decreasing AP-1-mediated gene transcription. This cascade ultimately suppresses the expression and release of key inflammatory molecules.

The signaling pathway is illustrated below:

Suppression of Inflammatory Mediators: By inhibiting the MAPK/AP-1 pathway, A7G effectively reduces the production and release of several pro-inflammatory mediators in a dose-dependent manner without affecting cell viability at therapeutic concentrations.[2]

| Inflammatory Mediator | Model System | Effect of A7G | Reference |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | Suppressed release | |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells | Suppressed release | |

| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW 264.7 cells | Suppressed release | [6] |

| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated RAW 264.7 cells | Suppressed mRNA expression | |

| Cyclooxygenase-2 (COX-2) | LPS-stimulated RAW 264.7 cells | Suppressed mRNA expression |

Broad-Spectrum Enzyme Inhibition

This compound has been identified as an inhibitor of several classes of enzymes, suggesting its potential utility in a wide range of pathological conditions. The inhibitory concentrations (IC50) for key enzymes are summarized below.

| Target Enzyme | Enzyme Class | IC50 (µM) | Pathological Relevance | Reference |

| Matrix Metalloproteinase-13 (MMP-13) | Protease | 0.27 | Arthritis, Cancer Metastasis | [3][7] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Phosphatase | 7.14 | Diabetes, Obesity | [3] |

| Matrix Metalloproteinase-3 (MMP-3) | Protease | 12.87 | Arthritis, Tissue Degradation | [3][7] |

| Matrix Metalloproteinase-9 (MMP-9) | Protease | 17.52 | Cancer Invasion, Inflammation | [3][7] |

| Matrix Metalloproteinase-8 (MMP-8) | Protease | 22.39 | Periodontitis, Inflammation | [3][7] |

| Acetylcholinesterase (AChE) | Hydrolase | 62.96 | Alzheimer's Disease | [3] |

| Aldose Reductase | Oxidoreductase | 107.1 | Diabetic Complications | [3] |

Anticancer and Cytotoxic Activity

A7G demonstrates direct cytotoxic effects against cancer cells. Studies on human colon carcinoma HCT116 cells have shown that A7G is more potent than its parent compound, apigenin, in reducing cell viability and inducing cell death.[4]

Induction of Apoptosis and Necrosis: Treatment of HCT116 cells with A7G leads to a significant induction of necrosis, with a smaller fraction of cells undergoing apoptosis.[4] The apoptotic mechanism appears to be mediated through a p53-dependent pathway, leading to the formation of apoptotic bodies and chromatin condensation.[4] While direct studies on A7G's effect on the PI3K/Akt/mTOR pathway are limited, evidence from its parent compound, apigenin, and the related apigenin-7-O-glucoside strongly suggests that inhibition of this critical cell survival pathway is a likely component of its anticancer mechanism.[8][9]

A proposed pathway for A7G-induced apoptosis is depicted below:

Experimental Protocols

The following section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Anti-Inflammatory Assessment in Macrophages

This protocol describes the workflow for evaluating the anti-inflammatory effects of A7G on RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in a 96-well plate and treated with various concentrations of A7G (e.g., 12.5 to 100 µM) for 24 hours.[5] MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and after incubation, the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.[5]

-

LPS Stimulation: Cells are pre-treated with non-toxic concentrations of A7G for 30-60 minutes, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine release, shorter times for signaling studies).[5]

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.[2]

-

Cytokine Quantification (ELISA): Levels of TNF-α and PGE2 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]

-

Western Blot Analysis: To assess effects on signaling, LPS-stimulated cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of ERK and p38.[5] Detection is performed using HRP-conjugated secondary antibodies and a chemiluminescence substrate.

-

Gene Expression (RT-qPCR): RNA is extracted from cells, and cDNA is synthesized. Real-time quantitative PCR is performed using specific primers for iNOS, COX-2, and TNF-α to measure changes in mRNA expression levels.[2]

In Vitro Cytotoxicity and Apoptosis Assay

-

Cell Culture and Treatment: HCT116 cells are cultured in an appropriate medium (e.g., McCoy's 5A). Cells are seeded and treated with varying concentrations of A7G for specified time points (e.g., 48 hours).[4]

-

Cell Viability Assay: The MTT assay is performed as described above to determine the IC50 value for cytotoxicity.[4]

-

Apoptosis and Necrosis Quantification: Treated cells are harvested, washed with PBS, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.[4]

Conclusion

This compound demonstrates a multifaceted mechanism of action, positioning it as a compelling candidate for further drug development. Its ability to concurrently suppress inflammatory signaling through the MAPK/AP-1 axis, inhibit a range of disease-relevant enzymes, and induce cell death in cancer lines highlights its therapeutic potential. Future research should focus on optimizing its pharmacokinetic profile to enhance bioavailability and translating these potent in vitro mechanisms into in vivo efficacy for inflammatory diseases and oncology.

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apigenin-7-O-β-d-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Potential Role of Apigenin in Cancer Prevention and Treatment [mdpi.com]

- 9. Apigenin-7-glucoside induces apoptosis and ROS accumulation in lung cancer cells, and inhibits PI3K/Akt/mTOR pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

An In-depth Technical Guide to Apigenin 7-O-glucuronide: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-glucuronide, a significant flavonoid glycoside, is a natural bioactive compound found in a variety of plants. It is a derivative of apigenin, a well-studied flavone known for its diverse pharmacological effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols and visualization of its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the attachment of a glucuronic acid moiety to the apigenin backbone at the 7-hydroxyl position. This modification significantly influences its solubility and bioavailability compared to its aglycone counterpart, apigenin.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₁₈O₁₁ | [1][2][3] |

| Molecular Weight | 446.36 g/mol | [3][4][5] |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)oxane-2-carboxylic acid | [1][3] |

| Synonyms | Apigenin-7-O-β-D-glucuronide, Apigenin 7-glucuronide, Scutellarin A | [6] |

| CAS Number | 29741-09-1 | [5][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 347.5 °C | [1][8] |

| Solubility | Slightly soluble in water. Soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF). | [1][4][9] |

| Appearance | Yellow powder | [6] |

| pKa (strongest acidic) | 2.74 (Predicted) | [1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Source(s) |

| UV-Vis (λmax) | 270, 335 nm (in Methanol) | [9] |

| LC-MS (m/z) | [M-H]⁻ at 445 | [3] |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the apigenin and glucuronide moieties. | [10] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Signals corresponding to the apigenin and glucuronide moieties. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Isolation of this compound from Plant Material

This protocol is a generalized procedure based on methods for isolating flavonoid glycosides from plant sources.

Objective: To isolate and purify this compound from a plant source known to contain this compound (e.g., Ruellia tuberosa, Antirrhinum majus).[6][12]

Materials:

-

Dried and powdered plant material

-

Methanol (MeOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Distilled water

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate)

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Procedure:

-

Extraction:

-

Macerate 1 kg of dried, powdered plant material with 5 L of 80% methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in 500 mL of distilled water and partition successively with n-hexane (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).

-

Concentrate each fraction using a rotary evaporator. This compound is expected to be enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20).

-

Monitor the collected fractions by TLC, visualizing with a UV lamp. Pool fractions showing similar TLC profiles.

-

-

Further Purification:

-

Subject the enriched fractions to further purification using a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

-

-

Characterization:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as UV-Vis, LC-MS, and NMR.

-

Synthesis of this compound

This is a representative synthetic route.

Objective: To chemically synthesize this compound.

Materials:

-

Apigenin

-

Acetobromo-α-D-glucuronic acid methyl ester

-

Potassium carbonate (K₂CO₃)

-

Dry acetone

-

Sodium methoxide (NaOMe) in methanol

-

Hydrochloric acid (HCl)

-

Solvents for reaction and purification

Procedure:

-

Glycosylation:

-

Dissolve apigenin (1 mmol) in dry acetone (50 mL).

-

Add acetobromo-α-D-glucuronic acid methyl ester (1.2 mmol) and anhydrous potassium carbonate (3 mmol).

-

Reflux the mixture for 24 hours, monitoring the reaction progress by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent.

-

-

Purification of the Intermediate:

-

Purify the residue by column chromatography on silica gel to obtain the protected apigenin 7-O-(methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate.

-

-

Deacetylation and Saponification:

-

Dissolve the protected intermediate in dry methanol (30 mL).

-

Add a catalytic amount of sodium methoxide solution and stir at room temperature for 6 hours.

-

Neutralize the reaction with a weak acid.

-

Evaporate the solvent and purify the residue to obtain the methyl ester of this compound.

-

-

Hydrolysis of the Methyl Ester:

-

Dissolve the methyl ester in a mixture of methanol and water.

-

Add a catalytic amount of dilute HCl and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Evaporate the methanol and purify the resulting this compound by recrystallization or chromatography.

-

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) and prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[9]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for NO measurement

-

PGE₂ ELISA kit

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a blank (no cells).

-

-

Nitric Oxide (NO) Measurement:

-

After 24 hours, collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the absorbance.

-

-

Prostaglandin E₂ (PGE₂) Measurement:

-

Use the remaining cell culture supernatant to measure PGE₂ levels using a commercial ELISA kit according to the manufacturer's instructions.

-

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways.

Inhibition of LPS-induced Inflammatory Response

This compound has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α, nitric oxide, and prostaglandin E₂ in LPS-stimulated macrophages.[9] This inhibition is mediated, at least in part, through the downregulation of the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Experimental Workflow for Investigating MAPK Pathway Inhibition

The following workflow outlines the key steps to investigate the effect of this compound on the MAPK signaling pathway.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. This guide provides essential chemical, physical, and biological data, along with detailed experimental protocols, to facilitate further research and development. The provided visualizations of its mechanism of action and experimental workflows offer a clear framework for researchers entering this field. Further investigation into the pharmacokinetics, bioavailability, and in vivo efficacy of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. jmp.ir [jmp.ir]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN104031016A - Synthetic method of apigenin - Google Patents [patents.google.com]

- 8. ijhsr.org [ijhsr.org]

- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APIGENIN-7-GLUCURONIDE(29741-09-1) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Apigenin 7-O-glucuronide CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin 7-O-glucuronide, a significant flavonoid and a primary metabolite of apigenin, has garnered considerable attention within the scientific community for its diverse pharmacological activities. This document provides a comprehensive technical overview of this compound, including its chemical identity, biological activities with supporting quantitative data, relevant experimental protocols, and its role in cellular signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in natural product research, pharmacology, and the development of novel therapeutic agents.

Chemical Identity and Structure

This compound is a glycosylated flavonoid, where apigenin is linked to a glucuronic acid moiety at the 7-hydroxy position.

CAS Number: 29741-09-1[1][2][3][4][5][6]

Molecular Formula: C₂₁H₁₈O₁₁[1][3][5][6][7][8]

Molecular Weight: 446.36 g/mol [1][2][3][5][7][9]

IUPAC Name: (2S,3S,4S,5R)-3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid[1]

Chemical Structure: The structure consists of the apigenin aglycone, a flavone with hydroxyl groups at positions 5 and 4', bonded to a glucuronic acid molecule via an O-glycosidic bond at the C7 position.

Quantitative Biological Activity

This compound exhibits a range of inhibitory activities against various enzymes and inflammatory mediators. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Enzyme Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (µM) | Reference |

| Matrix Metalloproteinase-3 (MMP-3) | 12.87 | [2][10] |

| Matrix Metalloproteinase-8 (MMP-8) | 22.39 | [2][10] |

| Matrix Metalloproteinase-9 (MMP-9) | 17.52 | [2][10] |

| Matrix Metalloproteinase-13 (MMP-13) | 0.27 | [2][10] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 7.14 | [10] |

| Acetylcholinesterase (AChE) | 62.96 | [10] |

| Aldose Reductase | 107.1 | [10] |

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Concentration of this compound (µM) | Inhibition | Reference |

| Nitric Oxide (NO) | 100 | Significant reduction | [10] |

| Prostaglandin E₂ (PGE₂) | 100 | Significant reduction | [10] |

| Tumor Necrosis Factor-α (TNF-α) | 100 | Significant reduction | [9][10] |

Experimental Protocols

This section details methodologies for the isolation, characterization, and evaluation of the anti-inflammatory effects of this compound.

Isolation and Purification from Plant Material

A general protocol for the isolation and purification of this compound from plant sources, such as Apium graveolens (celery), is as follows:

-

Extraction: The plant material is dried, powdered, and extracted with a suitable solvent, such as methanol or ethanol.

-

Fractionation: The total extract is then subjected to fractionation using different solvents of increasing polarity.

-

Column Chromatography: The flavonoid-rich fraction is separated using column chromatography, typically with silica gel or Sephadex LH-20, and eluted with a solvent gradient system (e.g., chloroform-methanol).

-

Identification and Characterization: Fractions are monitored by Thin Layer Chromatography (TLC). The fractions containing the compound of interest are combined, and the purified this compound is identified and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[11]

-

Purity Analysis: The purity of the final compound is assessed using High-Performance Liquid Chromatography (HPLC).[11]

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol is based on the study by Hu et al. (2016) to investigate the anti-inflammatory effects of this compound.[12][13]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for 24 hours. Cell viability is then assessed using the MTT assay.[13]

-

LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for a specified time (e.g., 30 minutes) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E₂ (PGE₂) and TNF-α: The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.

-

-

Gene Expression Analysis (RT-PCR): The mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by real-time quantitative PCR.

-

Western Blot Analysis: To investigate the effect on signaling pathways, the phosphorylation status of key proteins such as p38 MAPK and ERK is analyzed by Western blotting using specific antibodies.

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the lipopolysaccharide (LPS)-induced inflammatory response through the inactivation of the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][12][13]

Caption: Inhibition of LPS-induced MAPK/AP-1 signaling by this compound.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and enzyme-inhibitory properties. The data and protocols presented in this guide offer a solid foundation for further research into its therapeutic potential. The elucidated mechanism of action, particularly its interference with the MAPK and AP-1 signaling pathways, highlights its potential for development as a novel agent for treating inflammatory diseases. Further in vivo studies and clinical trials are warranted to fully explore its efficacy and safety profile.

References

- 1. Apigenin-7-O-glucuronide 98.00% | CAS: 29741-09-1 | AChemBlock [achemblock.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. allmpus.com [allmpus.com]

- 4. APIGENIN-7-GLUCURONIDE | 29741-09-1 [chemicalbook.com]

- 5. This compound | C21H18O11 | CID 5319484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. apigenin-7-O-glucuronide | C21H18O11 | CID 12912214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound this compound (FDB000138) - FooDB [foodb.ca]

- 9. selleckchem.com [selleckchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. jmp.ir [jmp.ir]

- 12. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apigenin-7-O-β-d-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - Food & Function (RSC Publishing) [pubs.rsc.org]

In Vitro Anti-Inflammatory Effects of Apigenin 7-O-glucuronide: A Technical Guide

Introduction

Apigenin 7-O-glucuronide (A7G) is a naturally occurring flavonoid, a major metabolite of apigenin, found in various plants, including the fruit husks of Juglans sigillata and the leaves of Manilkara zapota.[1][2] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant and anti-complement properties.[1] Notably, emerging in vitro evidence highlights its potent anti-inflammatory effects, suggesting its potential as a therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the in vitro anti-inflammatory mechanisms of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular targets, summarize key quantitative data, and provide detailed experimental protocols.

Core Mechanisms of Anti-Inflammatory Action

In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have elucidated the primary mechanisms through which this compound exerts its anti-inflammatory effects. The compound effectively suppresses the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3][4] This suppression is achieved through the modulation of critical intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound's anti-inflammatory activity is significantly linked to its ability to inactivate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[5] Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5] A7G has been shown to inhibit this process, thereby downregulating the expression of NF-κB target genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][6]

Simultaneously, A7G inhibits the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), key components of the MAPK pathway.[1][6] The MAPK pathway plays a crucial role in regulating the expression of inflammatory mediators. By inhibiting p38 and ERK, A7G suppresses the activation of the transcription factor activator protein-1 (AP-1), which further contributes to the reduced expression of inflammatory genes.[1]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies, demonstrating the dose-dependent inhibitory effects of this compound and its methyl ester derivative on inflammatory markers.

Table 1: Inhibition of Inflammatory Mediators by this compound (A7G)

| Cell Line | Stimulant | Mediator | A7G Concentration | % Inhibition / Effect | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | 1 µg/mL | 30.7% | [4] |

| 10 µg/mL | 97.1% (maximum effect) | [4] | |||

| 100 µM | Inhibition observed | [7] | |||

| RAW 264.7 | LPS | TNF-α | 5 µg/mL | 26.2% | [4] |

| 10 µg/mL | 83.8% | [4] | |||

| 100 µM | Inhibition observed | [7] | |||

| RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | 100 µM | Inhibition observed | [7] |

Table 2: Inhibitory Effects of this compound Methyl Ester on Inflammatory Enzymes and Cytokines

| Target | Metric | Concentration | Value | Reference |

| COX-2 Activity | IC50 | 42.55 µg/mL | [8] | |

| 5-LOX Activity | IC50 | 40.11 µg/mL | [3] | |

| TNF-α Production | Inhibition | 50 µg/mL | Significant | [3] |

| 100 µg/mL | Significant | [3] | ||

| IL-1β Production | Inhibition | 50 µg/mL | Significant | [3][9] |

| 100 µg/mL | Significant | [3][9] | ||

| COX-2 Gene Expression (MCF-7) | Fold Decrease | 50 µg/mL | -2.5 | [10] |

| 100 µg/mL | -10.31 | [10] |

Table 3: Inhibitory Activity of this compound on Various Enzymes

| Enzyme | IC50 Value (µM) | Reference |

| Matrix Metalloproteinase-3 (MMP-3) | 12.87 | [7] |

| Matrix Metalloproteinase-8 (MMP-8) | 22.39 | [7] |

| Matrix Metalloproteinase-9 (MMP-9) | 17.52 | [7] |

| Matrix Metalloproteinase-13 (MMP-13) | 0.27 | [7] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 7.14 | [7] |

| Acetylcholinesterase (AChE) | 62.96 | [7] |

| Aldose Reductase | 107.1 | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key in vitro assays used to evaluate the anti-inflammatory effects of this compound.

General Experimental Workflow

The typical workflow for assessing the anti-inflammatory properties of a compound like A7G in vitro involves cell culture, induction of an inflammatory response, treatment with the compound, and subsequent analysis of various inflammatory markers and signaling pathways.

Cell Culture and LPS Stimulation

RAW 264.7 macrophages are a commonly used cell line for in vitro inflammation studies.

-

Culture Medium: Prepare complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]

-

Cell Culture: Culture RAW 264.7 cells in the complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed cells in 96-well plates (for viability and colorimetric assays) or 6-well plates (for protein and RNA extraction) at an appropriate density (e.g., 5 x 10^4 cells/well for a 96-well plate) and allow them to adhere overnight.[12]

-

Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with lipopolysaccharide (LPS) (e.g., 1-2 µg/mL) for 12-24 hours to induce an inflammatory response.[13][14]

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[15][16]

-

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[15][17]

-

Protocol:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[16][18]

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.[16][18]

-

Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[18]

-

Incubate for an additional 4 hours at 37°C or overnight.[16][18]

-

Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[17]

-

Nitric Oxide (NO) Measurement (Griess Assay)

NO production is a hallmark of inflammation, and its levels in the cell culture supernatant can be quantified by measuring its stable metabolite, nitrite, using the Griess reaction.[19][20]

-

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.[19][20]

-

Protocol:

-

Collect 50-150 µL of cell culture supernatant from each well.[12][21]

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).[12][19]

-

Incubate at room temperature for 10-15 minutes, protected from light.[12][19]

-

Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.[12]

-

Cytokine and PGE2 Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.[22][23]

-

Principle: A sandwich ELISA uses a capture antibody coated on the plate to bind the target protein. A second, biotinylated detection antibody binds to a different epitope on the protein. Streptavidin-HRP and a substrate are then used for colorimetric detection.[22][24]

-

General Protocol:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[24]

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add a substrate solution (e.g., TMB).[24]

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Quantify the protein concentration based on the standard curve.[25][26]

-

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, such as the phosphorylation status of IκBα, p65, p38, and ERK.

-

Protocol:

-

Protein Extraction: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[27]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on molecular weight by running 40 µg of total protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBS-T to prevent non-specific antibody binding.[27]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα) overnight at 4°C.[27]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[28]

-

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways involved in LPS-induced inflammation and the proposed points of inhibition by this compound.

NF-κB Signaling Pathway Inhibition

MAPK/AP-1 Signaling Pathway Inhibition

Conclusion and Future Directions

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to suppress the production of a wide range of inflammatory mediators by targeting the NF-κB and MAPK signaling pathways underscores its potential as a lead compound for the development of novel anti-inflammatory drugs. The data consistently show a dose-dependent effect, providing a solid foundation for further investigation.

Future research should focus on several key areas. Firstly, expanding the range of cell types and inflammatory stimuli will help to determine the broader applicability of A7G's effects. Secondly, in vivo studies are essential to validate these in vitro findings and to assess the compound's bioavailability, pharmacokinetics, and efficacy in animal models of inflammatory diseases.[1] Finally, structure-activity relationship studies could identify even more potent derivatives of A7G, paving the way for the development of next-generation anti-inflammatory therapeutics.

References

- 1. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Apigenin-7-Glucuronide from Urera aurantiaca Inhibits Tumor Necrosis Factor Alpha and Total Nitrite Release in Lipopolysaccharide-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Nitric Oxide Griess Assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Protocol Griess Test [protocols.io]

- 22. h-h-c.com [h-h-c.com]

- 23. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cytokine Elisa [bdbiosciences.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the HPLC-DAD Analysis of Apigenin 7-O-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-glucuronide is a significant flavonoid metabolite found in various plant species and is recognized for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Analytical Method

The following HPLC-DAD method is recommended for the quantitative analysis of this compound.

Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-30 min: 10% to 25% B30-40 min: 25% to 10% B40-50 min: Hold at 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 335 nm |

Method Validation Summary

The following table summarizes the validation parameters for a similar HPLC-DAD method for the quantification of this compound.[1]

| Validation Parameter | Result |

| Linearity Range | 10 - 150 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.288 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.873 µg/mL[1] |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocols

Protocol 1: Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from the LOQ to the upper limit of the linear range.

Protocol 2: Sample Preparation from Plasma (Liquid-Liquid Extraction)

This protocol is adapted from methods for similar flavonoid glucuronides.

-

Plasma Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 3000 rpm for 10 minutes to separate the plasma.

-

Acidification: To enhance the stability of the glucuronide, acidify the plasma sample by adding 10 µL of 1 M perchloric acid or metaphosphoric acid per 100 µL of plasma.

-

Internal Standard: Add an appropriate internal standard (e.g., baicalin) to the plasma sample.

-

Extraction:

-

To 200 µL of the acidified plasma sample, add 800 µL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

-

Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).

-

Analysis: Inject 10 µL of the reconstituted sample into the HPLC system.

Caption: Workflow for Plasma Sample Preparation.

Protocol 3: Stability Testing of this compound in Plasma

To ensure the integrity of the analytical results, the stability of this compound in plasma should be evaluated under various conditions.

-

Freeze-Thaw Stability:

-

Prepare quality control (QC) samples at low, medium, and high concentrations in plasma.

-

Analyze one set of QC samples immediately (baseline).

-

Subject the remaining sets to three freeze-thaw cycles (-20°C or -80°C to room temperature).

-

Analyze the QC samples after each cycle and compare the results to the baseline. A deviation of ≤15% is generally acceptable.

-

-

Short-Term (Bench-Top) Stability:

-

Prepare QC samples and leave them at room temperature for specific durations (e.g., 0, 2, 4, 8, and 24 hours).

-

Analyze the samples at each time point and compare the results to the baseline.

-

-

Long-Term Stability:

-

Prepare QC samples and store them at -20°C and -80°C.

-

Analyze the samples at various time points (e.g., 1, 3, and 6 months).

-

Compare the results to the baseline to determine the long-term stability. Studies on other glucuronides suggest that storage at -80°C provides better stability for long-term storage.

-

Caption: Logical Flow of the Stability Testing Protocol.

Data Analysis and System Suitability

-

Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

System Suitability: Before sample analysis, inject a mid-concentration standard solution five times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape | Column contamination or degradation | Wash the column with a strong solvent (e.g., isopropanol); Replace the column if necessary. |

| Inappropriate mobile phase pH | Ensure the mobile phase pH is correctly adjusted. | |

| Variable Retention Times | Fluctuation in pump pressure or temperature | Check the HPLC system for leaks; Ensure the column oven is maintaining a stable temperature. |

| Low Recovery | Inefficient extraction | Optimize the liquid-liquid extraction procedure (e.g., solvent-to-sample ratio, vortexing time). |

| Degradation of the analyte | Ensure proper sample handling and storage conditions as determined by stability studies. | |